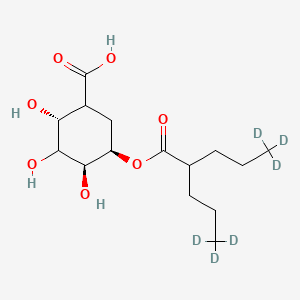
Valproic acid beta-D-glucuronide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valproic acid, also known as 2-propylpentanoic acid, is a carboxylic acid derivative that has been widely used as an anticonvulsant and mood-stabilizing drug. It was first synthesized in 1881 by Beverly S. Burton and later discovered to have anticonvulsant properties in 1963 by Pierre Eymard. Valproic acid is primarily used to treat epilepsy, bipolar disorder, and to prevent migraine headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valproic acid can be synthesized through several methods. One common method involves the reaction of 2-bromopentane with sodium cyanide to form 2-cyanopentane, which is then hydrolyzed to produce valproic acid. Another method involves the reaction of valeric acid with bromine and phosphorus to form 2-bromovaleric acid, which is then reacted with sodium propionate to yield valproic acid .
Industrial Production Methods: Industrial production of valproic acid typically involves the oxidation of 2-propylpentanal using potassium permanganate or other oxidizing agents. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Valproic acid undergoes various chemical reactions, including:
Oxidation: Valproic acid can be oxidized to form 2-propylpentanoic acid.
Reduction: It can be reduced to form 2-propylpentanol.
Substitution: Valproic acid can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-propylpentanoic acid.
Reduction: 2-propylpentanol.
Substitution: Various halogenated derivatives of valproic acid.
Scientific Research Applications
Valproic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its effects on gene expression and epigenetic modifications.
Medicine: Widely used to treat epilepsy, bipolar disorder, and migraines.
Industry: Used in the production of pharmaceuticals and as a stabilizer in certain industrial processes.
Mechanism of Action
Valproic acid exerts its effects through multiple mechanisms:
Inhibition of GABA Transaminase: Increases the levels of gamma-aminobutyric acid (GABA) in the brain, which helps to reduce neuronal excitability.
Inhibition of Histone Deacetylases: Modifies gene expression by altering chromatin structure.
Modulation of Ion Channels: Affects sodium and calcium channels, reducing neuronal excitability .
Comparison with Similar Compounds
Carbamazepine: Another anticonvulsant used to treat epilepsy and bipolar disorder.
Lamotrigine: Used to treat epilepsy and bipolar disorder, with a different mechanism of action.
Phenytoin: An anticonvulsant that stabilizes neuronal membranes and reduces seizure activity .
Uniqueness of Valproic Acid: Valproic acid is unique due to its broad spectrum of activity, affecting multiple neurotransmitter systems and ion channels. It also has a wide range of therapeutic applications beyond epilepsy, including mood stabilization and migraine prevention .
Valproic acid continues to be a compound of significant interest in both clinical and research settings due to its diverse pharmacological properties and therapeutic potential.
Properties
Molecular Formula |
C15H26O7 |
|---|---|
Molecular Weight |
324.40 g/mol |
IUPAC Name |
(2R,4S,5R)-2,3,4-trihydroxy-5-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H26O7/c1-3-5-8(6-4-2)15(21)22-10-7-9(14(19)20)11(16)13(18)12(10)17/h8-13,16-18H,3-7H2,1-2H3,(H,19,20)/t9?,10-,11-,12-,13?/m1/s1/i1D3,2D3 |
InChI Key |
XSCZOVQIKNSEEU-VFIMQGFXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@@H]1CC([C@H](C([C@@H]1O)O)O)C(=O)O |
Canonical SMILES |
CCCC(CCC)C(=O)OC1CC(C(C(C1O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















